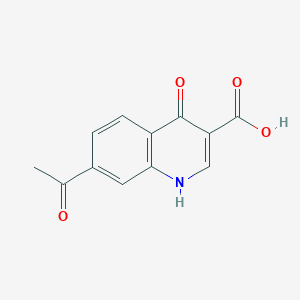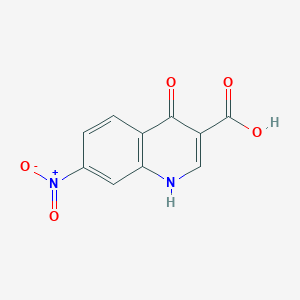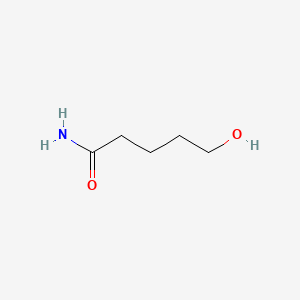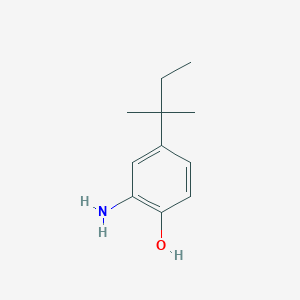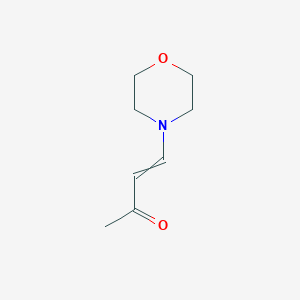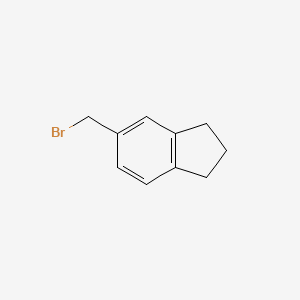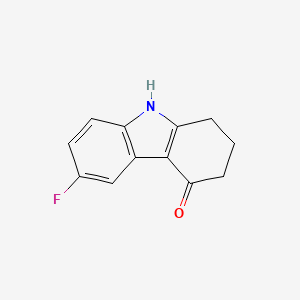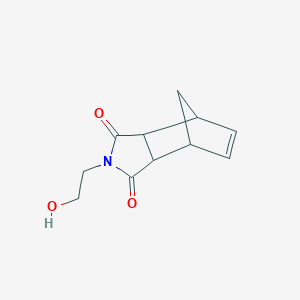
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves a series of steps, including the creation of hybrid compounds containing chalcone and methanoisoindole units. These compounds have shown high anticancer activity and significant antimicrobial activity, indicating their potential biomedical applications (Kocyigit et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives showcases intramolecular hydrogen bonding, leading to the formation of stable rings. This structural aspect is critical in determining the compound's chemical behavior and interaction with biological targets. The crystal structure analysis of similar compounds provides insights into inter- and intramolecular hydrogen bonds, which are pivotal in understanding the molecule's stability and reactivity (Małecka et al., 2004).
Chemical Reactions and Properties
These compounds exhibit remarkable chemical reactions, such as autorecycling oxidation of amines and alcohols under specific conditions, highlighting their oxidative stability and potential as catalytic agents. The unique reaction pathways enable the synthesis of various derivatives with distinct chemical properties, useful in synthesizing novel pharmaceuticals (Mitsumoto & Nitta, 2004).
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
A series of compounds containing chalcone and methanoisoindole units, including 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, were synthesized and investigated for their potential in anticancer and antimicrobial applications. Notably, certain derivatives exhibited significant inhibition of C6 gliocarcinoma cells in rats and demonstrated antimicrobial activity against various human pathogens (Kocyigit et al., 2017). Additionally, these compounds showed inhibition effects against human carbonic anhydrase I and II isoenzymes, which are relevant in biomedical applications.
Enzyme Inhibition
In another study, novel pyrazoline derivatives, which include the 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione structure, were evaluated for their inhibitory activities against acetylcholinesterase (AChE) and carbonic anhydrase I and II isoenzymes. These compounds showed impressive inhibition with low nanomolar Ki values, suggesting their potential use in treating conditions associated with these enzymes (Kocyigit et al., 2019).
Structural and Molecular Studies
The structural and molecular characteristics of N-aminoimides, including derivatives of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, were examined. These studies are crucial for understanding the stereochemistry and potential interactions of these compounds, which is important for their application in various scientific fields (Struga et al., 2007).
Synthesis Techniques
In the context of synthetic chemistry, novel methods have been developed for the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This includes the synthesis of amino and triazole derivatives, which opens up new pathways for the creation of structurally diverse compounds for various research applications (Tan et al., 2016).
Safety And Hazards
Orientations Futures
Functionalized acrylic materials derived from methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and diethyl 2-(methacryloyloxy)ethyl phosphate (DMP) were synthesized by successive free-radical polymerizations. The presence of DMP/PHEMA segments should improve the thermal behavior of acrylic materials, which is of great interest in the design of versatile bone cements for total joint arthroplasty and functional coatings in targeted drug delivery .
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(12)15/h1-2,6-9,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGPAHZQWNPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279909 | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
CAS RN |
1873-11-6 | |
| Record name | NSC14524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



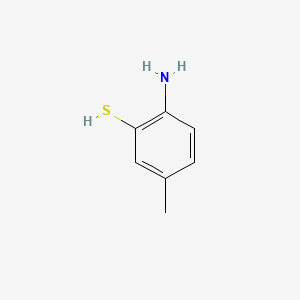
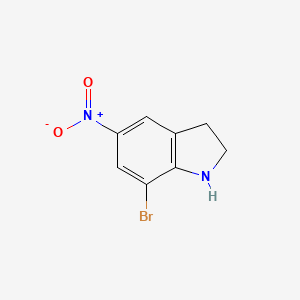


![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
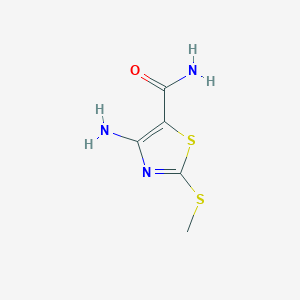
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
